7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
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Description
7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds within the quinoline and pyrazoloquinoline families are synthesized through various methods, providing a foundation for exploring their applications in scientific research. For example, the synthesis of pyrazolo[3,4-c]quinoline derivatives involves reduction followed by thermal cyclization, leading to compounds with potential applications in medicinal chemistry and material science due to their unique structural features (Nagarajan & Shah, 1992). Structural comparisons of isomeric series of benzo[h]pyrazolo[3,4-b]quinolines highlight the significance of molecular structure in determining the physical and chemical properties of these compounds, which can influence their applications in drug design and development (Portilla et al., 2008).
Photovoltaic and Electronic Applications
Quinoline derivatives have been studied for their photovoltaic properties and potential use in organic–inorganic photodiode fabrication. Films of quinoline derivatives demonstrate rectification behavior and photovoltaic properties, making them candidates for use in photodiodes and other electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antioxidant and Anticancer Properties
Research into the biological activities of quinoline derivatives reveals their potential as antioxidants and anticancer agents. The synthesis and study of novel isoxazolquinoxaline derivatives, for example, have shown promising results in docking studies predicting anti-cancer activity against specific human proteins, highlighting the therapeutic potential of these compounds in cancer treatment (Abad et al., 2021).
Environmental and Green Chemistry
The L-proline-catalysed synthesis of heterocyclic ortho-quinones underlines the environmental advantages of certain synthesis methods, such as high atom economy and the absence of harmful by-products. This research supports the development of sustainable chemical processes in the synthesis of complex heterocyclic compounds (Rajesh et al., 2011).
Properties
IUPAC Name |
7-chloro-8-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-30(26,27)25-18(11-17(24-25)13-5-3-2-4-6-13)15-9-14-10-19-20(29-8-7-28-19)12-16(14)23-21(15)22/h2-6,9-10,12,18H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKGEMWQVDRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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